B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
Description
B-[4-[[[(2-Chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative featuring a phenylboronic acid core substituted at the para position with an aminocarbonyl linker connected to a 2-chlorobenzyl group. This compound belongs to a class of organoborons with applications in organic synthesis, medicinal chemistry, and materials science, particularly due to the boronic acid group's ability to form reversible covalent bonds with diols and amines .
Properties
IUPAC Name |
[4-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLVXMKCMVKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the efficient formation of the desired organoborane compound . The reaction conditions often include the use of solvents such as ethanol, DMF, or DMSO, which can influence the yield and properties of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to the corresponding phenol.
Reduction: Reduction reactions can modify the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for hydrolysis, and various catalysts for Suzuki–Miyaura coupling reactions . The conditions for these reactions are generally mild, making the compound versatile for various synthetic applications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Drug Delivery Systems
Boron-containing compounds, including B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid, have been explored for their potential in drug delivery systems. Boronic acids can form reversible covalent bonds with diols, which is beneficial for controlled drug release mechanisms.
- Case Study : Research has demonstrated that boronic acid derivatives can enhance the mucoadhesive properties of chitosan nanoparticles, thereby prolonging drug residence time in targeted tissues such as the bladder for cancer treatment .
Cancer Therapy
The compound has shown promise in anti-cancer applications due to its ability to inhibit proteasome activity, which is crucial for cancer cell survival.
- Case Study : A study on boronic chalcone derivatives indicated that modifications similar to those found in this compound exhibit potent anti-cancer activities through proteasome inhibition .
Glucose-Sensitive Drug Delivery
The unique properties of boronic acids allow them to interact with glucose, making them suitable for developing glucose-responsive drug delivery systems.
- Case Study : Research on chitosan-boronic acid conjugates revealed their effectiveness as glucose-sensitive carriers for insulin delivery, showing a significant increase in insulin release in response to elevated glucose levels .
Tissue Engineering
Boron compounds have been utilized in scaffolds for tissue engineering due to their bioactivity and ability to promote cell adhesion.
- Case Study : Bioglass composites containing boron derivatives have been developed to enhance bone tissue regeneration. These composites demonstrated improved cell adhesion and bioactivity compared to non-boronated materials .
Flame Retardants
Research indicates that boron-based compounds can serve as effective flame retardants due to their thermal stability and ability to form char layers during combustion.
- Case Study : A study highlighted the synthesis of a boron-functionalized chitosan that exhibited flame retardant properties, suggesting its potential application in fire-resistant materials .
Summary Table of Applications
Mechanism of Action
The mechanism by which B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid exerts its effects involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki–Miyaura coupling, the compound participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process involves the oxidative addition of the boronic acid to the palladium catalyst, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Table 1: Structural Comparison of Boronic Acid Derivatives
*Estimated based on analogous compounds.
Physicochemical and Electronic Properties
- Boronic Acid Reactivity : The target compound’s boronic acid group enables Suzuki-Miyaura cross-coupling reactions, similar to other arylboronic acids .
- Hydrogen Bonding: Unlike sulfonamide-containing analogs (e.g., ), the aminocarbonyl linker in the target compound facilitates hydrogen bonding with NH and CO groups, resembling the intermolecular interactions observed in (4-carbamoylphenyl)boronic acid crystals .
Table 2: Hydrogen Bonding and Stability
Biological Activity
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS No. 874287-98-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, particularly in the context of cancer research and enzyme inhibition.
- Molecular Formula : C₁₄H₁₃BClNO₃
- Molecular Weight : 289.52 g/mol
- Purity : 95%
- Appearance : White to off-white solid
- Storage Conditions : Recommended at 2-8°C
Boron-containing compounds, including boronic acids, are known to interact with various biomolecules, including enzymes and proteins. This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
Potential Targets:
- Branched-chain amino acid transaminases (BCATs) : These enzymes are crucial in the catabolism of branched-chain amino acids and are implicated in various cancers. Inhibitors of BCATs can disrupt tumor metabolism, potentially leading to reduced tumor growth .
- Proteasomes : Boronic acids have been shown to inhibit proteasome activity, which plays a vital role in protein degradation and regulation of cellular processes.
Biological Activity
Research indicates that boronic acids exhibit diverse biological activities, including anti-cancer properties and modulation of metabolic pathways. The specific biological activity of this compound is still under investigation, but preliminary studies suggest it may possess the following activities:
- Inhibition of Tumor Growth : Compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cells through metabolic disruption .
- Enzyme Inhibition : The compound's boronic acid moiety may allow it to bind covalently to serine or cysteine residues in target enzymes, thereby inhibiting their function .
Case Studies
- In vitro Studies : Preliminary studies on related boronic acids have demonstrated significant inhibition of BCAT activity, with IC50 values indicating effective concentrations for therapeutic applications . Further research is needed to establish the specific IC50 for this compound.
- Animal Models : Research involving similar compounds has shown reduced tumor sizes in xenograft models when treated with BCAT inhibitors, suggesting a potential pathway for therapeutic intervention .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BClNO₃ |
| Molecular Weight | 289.52 g/mol |
| CAS Number | 874287-98-6 |
| Purity | 95% |
| Storage Temperature | 2-8°C |
| Biological Activity | Observations |
|---|---|
| Tumor Growth Inhibition | Promising results in vitro |
| Enzyme Inhibition | Potential BCAT inhibitor |
Q & A
Basic Research Question
- Multinuclear NMR : Use B NMR to confirm boronic acid integrity and H/C NMR to verify functional groups (e.g., amide carbonyl at δ ~165 ppm) .
- Mass Spectrometry (HRMS) : Detect boroxine byproducts (e.g., m/z peaks corresponding to [M–HO]) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 150°C to assess thermal stability .
- Store under argon at –20°C to prevent hydrolysis or oxidation .
How does the 2-chlorophenyl substituent influence this compound’s supramolecular interactions?
Advanced Research Question
The chloro group enhances crystal packing via halogen bonding and π-π stacking, as observed in related structures:
- Hirshfeld surface analysis reveals C–H···O and Cl···H interactions dominating the supramolecular architecture .
- The electron-withdrawing chloro group reduces boronic acid’s pKa, favoring diol binding at physiological pH for sensor applications .
What contradictions exist in reported reactivity data, and how should researchers resolve them?
Advanced Research Question
Discrepancies arise in catalytic applications (e.g., poor Rh reactivity but successful Pd couplings):
- Contradiction : Rh catalysts fail due to steric clashes, while Pd systems accommodate bulky substrates via flexible coordination geometries .
- Resolution : Screen multiple catalysts/ligands and use computational docking studies to predict compatibility .
What safety protocols are critical when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye irritation (R41 risk) .
- Ventilation : Use fume hoods to minimize inhalation of boronic acid dust (R37/38 risk) .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .
How can researchers leverage this compound in designing glucose-sensing materials?
Advanced Research Question
The boronic acid moiety binds reversibly to diols (e.g., glucose). Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
